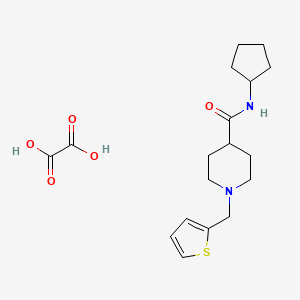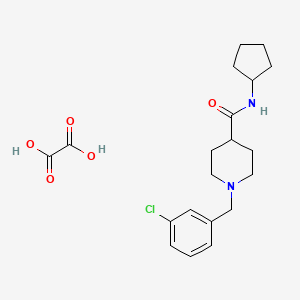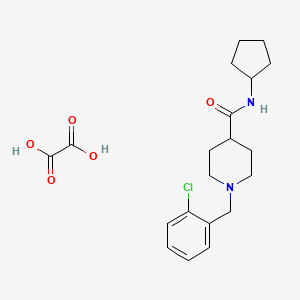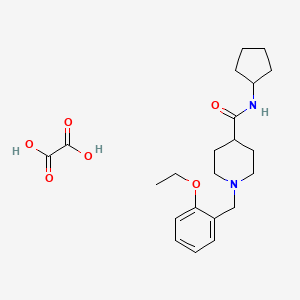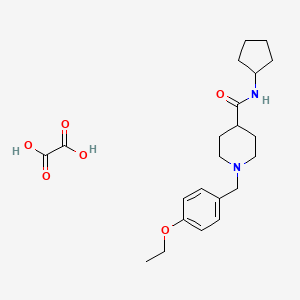![molecular formula C19H25NO3S B3949455 (2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine
Overview
Description
(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as MMB-4 and belongs to the class of psychoactive substances known as benzofurans. MMB-4 has been found to have a unique mechanism of action that makes it a promising candidate for the development of new treatments for various medical conditions.
Mechanism of Action
MMB-4 works by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. These neurotransmitters play a crucial role in regulating mood and emotions. MMB-4 has been found to increase the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
MMB-4 has been found to have several biochemical and physiological effects on the body. Studies have shown that the compound has a low toxicity profile and does not produce significant side effects. MMB-4 has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMB-4 in lab experiments is its unique mechanism of action. The compound has been found to have a different mechanism of action compared to other psychoactive substances, which makes it a promising candidate for the development of new treatments. However, the synthesis of MMB-4 requires specialized equipment and expertise, which can limit its availability for use in lab experiments.
Future Directions
There are several future directions for the research and development of MMB-4. One area of focus is the development of new treatments for depression and anxiety disorders. Studies have shown that MMB-4 has anxiolytic and antidepressant effects, which make it a promising candidate for the development of new treatments for these conditions.
Another area of focus is the development of new treatments for inflammatory conditions. MMB-4 has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Conclusion:
In conclusion, MMB-4 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has a unique mechanism of action that makes it a promising candidate for the development of new treatments for various medical conditions. While there are limitations to the use of MMB-4 in lab experiments, there are several future directions for the research and development of this compound.
Scientific Research Applications
MMB-4 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One of the main areas of research has been in the treatment of depression and anxiety disorders. Studies have shown that MMB-4 has anxiolytic and antidepressant effects, which make it a promising candidate for the development of new treatments for these conditions.
properties
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-N-[(4-methylsulfonylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-16-4-6-17(7-5-16)14-20(12-13-23-2)15-18-8-10-19(11-9-18)24(3,21)22/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXNNNCPXHRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)

![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949441.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)
